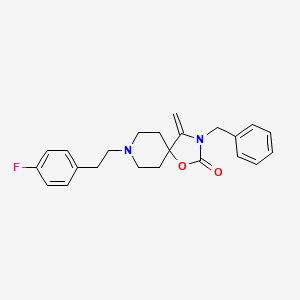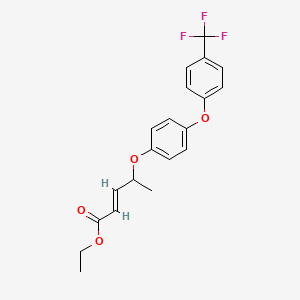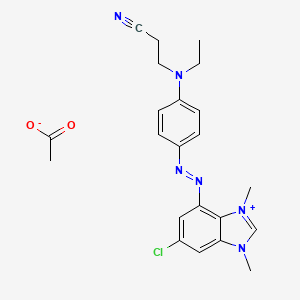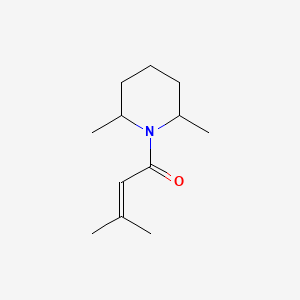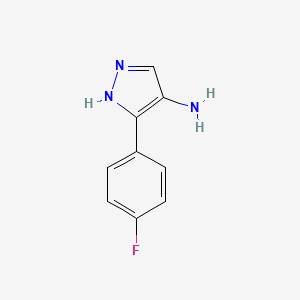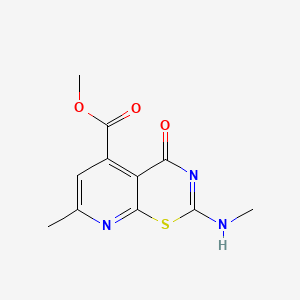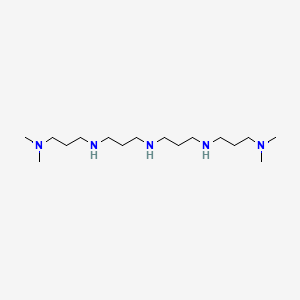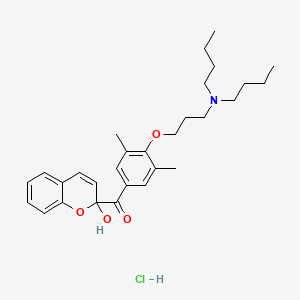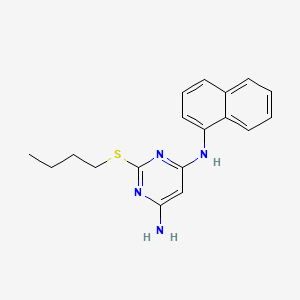
Antimony, (diphenylphosphinodithioato-S,S')diphenyl-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- is a chemical compound that belongs to the class of organoantimony compounds These compounds are characterized by the presence of antimony atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- typically involves the reaction of antimony trichloride with diphenylphosphinodithioic acid. The reaction is carried out in an organic solvent such as benzene or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed
The major products formed from these reactions include various antimony derivatives with different oxidation states and substituted organic groups .
Aplicaciones Científicas De Investigación
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylantimony: Another organoantimony compound with similar chemical properties.
Pentaphenylantimony: Known for its use in organic synthesis and coordination chemistry.
Antimony(V) derivatives: Various derivatives with different organic groups and oxidation states.
Uniqueness
Antimony, (diphenylphosphinodithioato-S,S’)diphenyl-, (T-4)- is unique due to its specific molecular structure and the presence of diphenylphosphinodithioato groups.
Propiedades
Número CAS |
139598-41-7 |
|---|---|
Fórmula molecular |
C24H20PS2Sb |
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
antimony(3+);benzene;diphenyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H11PS2.2C6H5.Sb/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-2-4-6-5-3-1;/h1-10H,(H,14,15);2*1-5H;/q;2*-1;+3/p-1 |
Clave InChI |
SEDTUXSXWMESAV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)[S-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)
